molecular formula C13H25NOSi B14272602 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile CAS No. 138009-35-5

5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile

Cat. No.: B14272602
CAS No.: 138009-35-5
M. Wt: 239.43 g/mol
InChI Key: ZWJWJXBSWYTWQV-UHFFFAOYSA-N
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Description

5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is a chemical compound that features a silyl ether protecting group. Silyl ethers are commonly used in organic synthesis to protect hydroxyl groups due to their stability under various reaction conditions . This compound is particularly useful in synthetic organic chemistry for its ability to mask the reactivity of alcohols, allowing for selective reactions on other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The nitrile group is introduced through a subsequent reaction with an appropriate nitrile precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile involves the protection of hydroxyl groups through the formation of a silyl ether bond. This bond is stable under a variety of reaction conditions, preventing the hydroxyl group from participating in unwanted side reactions . The silyl ether can be selectively removed using fluoride ions, allowing for subsequent functionalization of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is unique due to its combination of a silyl ether protecting group and a nitrile functional group. This allows for selective protection and subsequent functionalization, making it highly valuable in complex organic syntheses .

Properties

CAS No.

138009-35-5

Molecular Formula

C13H25NOSi

Molecular Weight

239.43 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-4-methylhex-2-enenitrile

InChI

InChI=1S/C13H25NOSi/c1-11(9-8-10-14)12(2)15-16(6,7)13(3,4)5/h8-9,11-12H,1-7H3

InChI Key

ZWJWJXBSWYTWQV-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC#N)C(C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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